molecular formula C16H18Cl2N4 B12266901 3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B12266901
M. Wt: 337.2 g/mol
InChI Key: IIHQXHPAMOHGGE-UHFFFAOYSA-N
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Description

3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a chemical compound with the molecular formula C16H18Cl2N4. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and a pyridazine ring with a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorophenyl group and a methylpyridazine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H18Cl2N4

Molecular Weight

337.2 g/mol

IUPAC Name

3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine

InChI

InChI=1S/C16H18Cl2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3

InChI Key

IIHQXHPAMOHGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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